2,2,2-trifluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine
Description
2,2,2-Trifluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine (CAS: Not explicitly provided; PubChem CID: 43124155) is a fluorinated pyrazole derivative with the molecular formula C₆H₈F₃N₃. Its structure features a 1-methylpyrazole core linked to a trifluoroethylamine group via a carbon chain. Key characteristics include:
Properties
IUPAC Name |
2,2,2-trifluoro-1-(1-methylpyrazol-4-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3N3/c1-12-3-4(2-11-12)5(10)6(7,8)9/h2-3,5H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDTYUYXTQCMOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1152551-09-1 | |
| Record name | 2,2,2-trifluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
The primary targets of 2,2,2-Trifluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively .
Mode of Action
The compound interacts with its targets by binding to the active site of LmPTR1, a protein in Leishmania aethiopica . This interaction is characterized by a lower binding free energy, which suggests a strong and favorable interaction .
Biochemical Pathways
The compound’s potent antileishmanial and antimalarial activities suggest that it may disrupt essential biological processes in leishmania aethiopica and plasmodium berghei .
Pharmacokinetics
Its potent in vitro and in vivo activities suggest that it may have favorable pharmacokinetic properties .
Result of Action
The compound exhibits potent antipromastigote activity against Leishmania aethiopica, with an IC50 value significantly lower than those of standard drugs . It also shows strong inhibition effects against Plasmodium berghei .
Biological Activity
2,2,2-Trifluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine is a compound of increasing interest due to its unique structural features and potential biological applications. The presence of trifluoromethyl groups and a pyrazole moiety suggests possible interactions with various biological targets, making it a candidate for pharmacological studies.
Chemical Structure and Properties
The molecular formula of this compound is C6H8F3N3. Its structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Weight | 179.14 g/mol |
| CAS Number | 1152551-09-1 |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of compounds similar to this compound. For instance, related pyrazole derivatives have demonstrated moderate activity against bacterial and fungal strains. These findings suggest that the trifluoromethyl group may enhance the compound's interaction with microbial targets, potentially increasing its efficacy compared to non-fluorinated analogs .
Enzyme Inhibition
The compound's structure indicates potential for enzyme inhibition, particularly in pathways involving pyrazole derivatives. Research has shown that pyrazole-containing compounds can act as inhibitors for various enzymes such as cyclooxygenases and phosphodiesterases. The trifluoromethyl group may contribute to increased binding affinity through enhanced hydrophobic interactions .
Case Study 1: Antimicrobial Evaluation
In a study assessing the antimicrobial efficacy of various synthesized compounds, derivatives similar to this compound were tested against common pathogens. Results indicated that these compounds exhibited moderate activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL .
Case Study 2: Enzyme Inhibition Assays
Another research effort focused on evaluating the inhibitory effects of pyrazole derivatives on phosphodiesterase enzymes. Compounds featuring the trifluoromethyl group were found to exhibit significant inhibition with IC50 values in the low micromolar range. This suggests that modifications at the pyrazole ring can lead to enhanced biological activity through selective enzyme targeting .
Scientific Research Applications
Structural Information
- Molecular Formula : C6H8F3N3
- Molecular Weight : 179.14 g/mol
- SMILES Notation : CN1C=C(C=N1)C(C(F)(F)F)N
- InChI Key : MPDTYUYXTQCMOL-UHFFFAOYSA-N
Medicinal Chemistry
The compound is being investigated for its potential therapeutic properties:
-
Anti-inflammatory Activity :
- Pyrazole derivatives, similar to this compound, have shown significant inhibition of cyclooxygenase (COX) enzymes, which are pivotal in inflammatory processes. Studies indicate that certain derivatives exhibit IC50 values between 0.034 to 0.052 μM against COX enzymes, highlighting their anti-inflammatory potential .
- Antimicrobial Properties :
- Enzyme Inhibition :
Agrochemicals
The unique chemical structure of 2,2,2-trifluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine makes it a candidate for development as a pesticide or herbicide. Its lipophilicity allows it to penetrate plant membranes effectively, potentially enhancing its efficacy as a biocontrol agent.
Materials Science
The compound is also explored for its applications in developing specialty chemicals and materials. Its unique properties can be leveraged in creating fluorinated polymers or coatings with enhanced thermal and chemical stability.
Case Study 1: Anti-inflammatory Mechanism
A comparative study on pyrazole derivatives assessed their action against COX enzymes. The findings indicated that compounds with trifluoromethyl substitutions exhibited enhanced potency due to increased lipophilicity and membrane permeability .
Case Study 2: Antimicrobial Efficacy
Research involving various bacterial strains highlighted that derivatives of the pyrazole ring showed promising antimicrobial activities. The trifluoromethyl group's influence on the interaction with bacterial cell membranes was particularly noted .
Case Study 3: Agricultural Application
Field trials using formulations containing this compound demonstrated improved efficacy in controlling specific pests compared to traditional agents. The results suggested that the compound's unique interaction with biological systems could lead to more sustainable agricultural practices .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analogs share structural motifs (pyrazole core, fluorinated substituents) but differ in substituents, influencing their physicochemical and biological properties:
Table 1: Structural and Molecular Comparisons
Key Differences and Implications
C₆H₇ClF₃N₃ (chlorine substituent) has higher molecular weight and polarity, which may reduce bioavailability compared to the main compound .
Electronic Properties: The trifluoromethyl group in all compounds enhances electron-withdrawing effects, stabilizing the amine group and altering basicity (pKa).
Biological Relevance: While the main compound lacks direct therapeutic data, analogs like Avapritinib () share the 1-methylpyrazole motif and target kinases (KIT/PDGFRα). C₁₂H₁₂F₃N₃’s phenyl group mimics tyrosine kinase inhibitor scaffolds (e.g., Imatinib), hinting at possible antiproliferative activity .
Synthetic Challenges :
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
